molecular formula C19H16N2O2S B5369862 3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5369862
M. Wt: 336.4 g/mol
InChI Key: RYUBVIFBIMYYCS-GDNBJRDFSA-N
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Description

3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as EFTA, is a synthetic compound that has been studied for its potential applications in scientific research. EFTA is a member of the acrylonitrile family of compounds, which are known for their diverse range of biological activities and pharmacological properties. In

Scientific Research Applications

3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. In neurology, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress. In pharmacology, this compound has been studied for its potential as a drug candidate, as it has been shown to have a wide range of biological activities and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not well understood, but studies have suggested that it may act on a variety of cellular pathways and targets. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and disrupting mitochondrial function. In neurons, this compound has been shown to protect against oxidative stress by upregulating antioxidant enzymes and reducing reactive oxygen species levels. In pharmacology, this compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt mitochondrial function. In neurons, this compound has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function. In pharmacology, this compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile has several advantages for use in lab experiments, including its synthetic accessibility, biological activity, and potential as a drug candidate. However, there are also limitations to its use, including its potential toxicity and limited understanding of its mechanism of action.

Future Directions

There are several future directions for research on 3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of novel drug candidates based on its structure. Additionally, this compound could be studied for its potential applications in other scientific research fields, such as immunology and infectious diseases. Overall, this compound represents a promising area of research for the development of new therapeutic agents and the advancement of scientific knowledge.

Synthesis Methods

3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 5-ethoxy-2-furoic acid and 4-(4-methylphenyl)-2-thiazolylamine. The resulting product is then reacted with acrylonitrile to yield this compound. Other methods of synthesis include the use of different starting materials and reaction conditions.

properties

IUPAC Name

(Z)-3-(5-ethoxyfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-3-22-18-9-8-16(23-18)10-15(11-20)19-21-17(12-24-19)14-6-4-13(2)5-7-14/h4-10,12H,3H2,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUBVIFBIMYYCS-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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